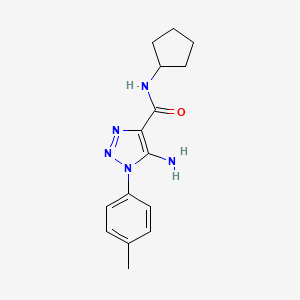

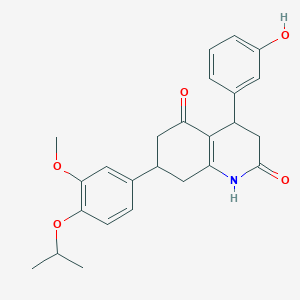

![molecular formula C16H15F3N4OS B5517918 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals with potential significance in various chemical and biochemical applications. Its structural complexity and the presence of specific functional groups (e.g., pyrimidinyl, trifluoromethyl, benzylidene, and acetohydrazide) hint at its potential for diverse reactivity and properties, making it an interesting subject for detailed study.

Synthesis Analysis

The synthesis of derivatives related to this compound often involves complex reactions that yield various heterocyclic compounds. For instance, treatment of related sulfanylacetohydrazide precursors with carbon disulfide under alkaline conditions can lead to the formation of triazolo-pyrimidine derivatives, indicating the versatility of the sulfanylacetohydrazide group in heterocycle formation (Nguyen Tien Cong et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various spectroscopic methods (IR, NMR, MS) and X-ray crystallography, revealing details about the orientation of rings, the nature of substituents, and the overall conformation of the molecules. These structures provide insight into the reactivity and potential interactions of the compound (Y. Wang & Yan Sun, 2010).

Chemical Reactions and Properties

Derivatives of this compound exhibit a range of chemical reactions, including cyclization, condensation with aldehydes, and reactions with chloroacetamides to form amide derivatives. These reactions are crucial for the functionalization and further modification of the parent structure to enhance its properties or biological activity (B. Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, crystal structure, and melting points, of compounds structurally related to the target molecule, depend significantly on their molecular structure and substituents. These properties are critical for determining the compound's applicability in various fields, including material science and pharmaceuticals (M. Plutenko et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, are influenced by the compound's functional groups and molecular framework. Studies on similar compounds highlight the importance of the acetohydrazide group and substituted pyrimidinyl moiety in contributing to the compound's chemical behavior and potential as a precursor for further synthetic modifications (S. Meshcheryakova et al., 2021).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis and functionalization of related pyrimidine derivatives involve cyclization and reaction with different reagents to yield compounds with potential for further chemical transformations. For example, heating in benzylamine can lead to cyclization, and subsequent reactions can produce derivatives with varying substituents, indicating a versatility in chemical modifications for these compounds (Jakubkienė et al., 2012).

Antimicrobial and Antioxidant Activities

- Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. The modification of pyrimidine structures, including the incorporation of thiophene moieties and hydrazide linkages, has shown promising antimicrobial properties against a range of pathogenic strains. This highlights the potential of these compounds in developing new antimicrobial agents (Kaplancıklı et al., 2013).

Antitumor Activities

- Research into the synthesis of pyrimidine derivatives has also explored their potential antitumor activities. The structural diversity achieved through various synthetic routes allows for the evaluation of these compounds against different cancer cell lines, contributing to the search for novel anticancer agents (Edrees & Farghaly, 2017).

Synthetic Utility in Heterocyclic Synthesis

- The compound's structural framework has been utilized in the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. Through different reactions, including cyclizations and substitutions, a variety of heterocyclic systems with potential biological activities can be synthesized, showcasing the compound's utility in medicinal chemistry and drug design (Madkour et al., 2009).

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4OS/c1-10-6-11(2)22-15(21-10)25-9-14(24)23-20-8-12-4-3-5-13(7-12)16(17,18)19/h3-8H,9H2,1-2H3,(H,23,24)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWHRTNJZLAAMY-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

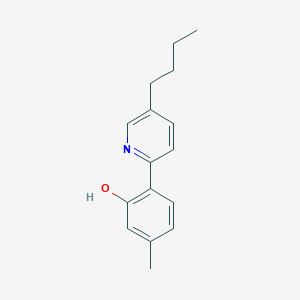

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)

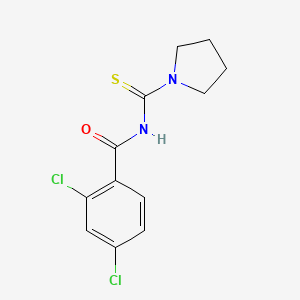

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)

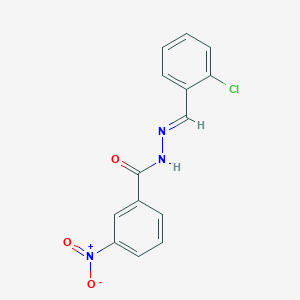

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)